molecular formula C16H14Cl2N6O B2813119 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1203235-92-0

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2813119
CAS No.: 1203235-92-0
M. Wt: 377.23
InChI Key: RBVZLIFZTIEPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyridazine core linked to a piperazine ring and a dichlorophenyl group. It has shown potential in various biological applications, particularly as an inhibitor in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone typically involves multiple steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-pyridazine ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the triazolo-pyridazine-piperazine intermediate, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets such as kinases. It binds to the active sites of these enzymes, blocking their activity and thereby interfering with cellular signaling pathways. This mechanism is particularly relevant in cancer research, where the compound has shown potential in inhibiting tumor growth .

Comparison with Similar Compounds

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone: can be compared with other triazolo-pyridazine derivatives:

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N6O/c17-11-1-2-13(18)12(9-11)16(25)23-7-5-22(6-8-23)15-4-3-14-20-19-10-24(14)21-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVZLIFZTIEPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.